molecular formula C13H14N2O3S B5568603 4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide

Cat. No.: B5568603
M. Wt: 278.33 g/mol
InChI Key: JLGYBNOHWYJCSA-NTEUORMPSA-N
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Description

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of 4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting these enzymes, the compound can exert its therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

Properties

IUPAC Name

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-3-7-13(8-4-10)19(16,17)15-14-9-12-6-5-11(2)18-12/h3-9,15H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGYBNOHWYJCSA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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